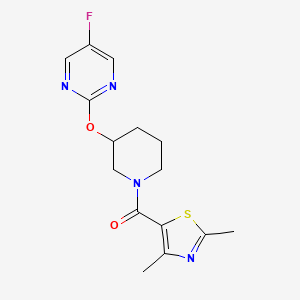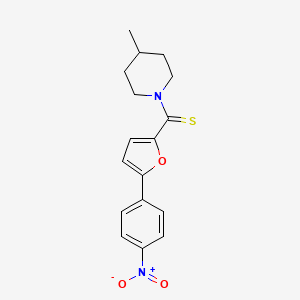
(4-Methylpiperidin-1-yl)(5-(4-nitrophenyl)furan-2-yl)methanethione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(4-Methylpiperidin-1-yl)(5-(4-nitrophenyl)furan-2-yl)methanethione” is a chemical compound that belongs to the class of thioamide derivatives1. It has a molecular formula of C17H18N2O3S and a molecular weight of 330.41.
Synthesis Analysis
The synthesis of this compound is not explicitly mentioned in the search results. However, a related compound, 3-[5-(4-nitrophenyl)furan-2-yl]pyrazole-4-carbaldehyde, was synthesized using a structural modification under the action of malononitrile, ethyl cyanoacetate, cyanoacetamide, and thioxoimidazolidine2.Molecular Structure Analysis
The molecular structure of this compound is not explicitly mentioned in the search results. However, it is known that it has a molecular formula of C17H18N2O3S1.Chemical Reactions Analysis
The specific chemical reactions involving this compound are not explicitly mentioned in the search results. However, it is known that it belongs to the class of thioamide derivatives1.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not explicitly mentioned in the search results. However, it is known that it has a molecular formula of C17H18N2O3S and a molecular weight of 330.41.Scientific Research Applications
Microwave-Assisted Synthesis and Biological Evaluation
The compound, as part of a series of derivatives, has been explored for its potential anti-inflammatory and antibacterial properties. The microwave-assisted synthesis proved advantageous in terms of yield and environmental friendliness. Among the derivatives, specific ones demonstrated significant anti-inflammatory activity, and some possessed potent antibacterial properties. The molecular docking results further indicated potential as templates for anti-inflammatory activity (Ravula et al., 2016).
Synthesis and Characterization of Geminally Activated Derivatives
Geminally activated nitro dienes, including derivatives of the compound, have been synthesized. These derivatives were characterized by NMR and IR spectroscopy, adding to the chemical understanding of such compounds (Baichurin et al., 2019).
Azomethine Compounds with Biological Activity
A series of azomethines, including derivatives of the compound, have shown a variety of biological activities such as anti-inflammatory and vasodilator activities. These compounds, with furoxan rings known for releasing nitric oxide, have been under clinical investigations, indicating their significance in medical research (Hoàng Thị Lan, 2016).
New Nitroaromatic Compounds for Anti-leishmanial Activity
Derivatives of the compound were synthesized and characterized, with their potential as anti-leishmanicidal drugs being evaluated. The presence of the electroactive nitro group was found crucial for biological activity, and specific derivatives showed promise as veterinary drugs for leishmaniasis (Dias et al., 2015).
Safety And Hazards
The safety and hazards associated with this compound are not explicitly mentioned in the search results.
Future Directions
The future directions for the research and application of this compound are not explicitly mentioned in the search results. However, it is known that it is a versatile material used in scientific research and has applications in various fields, such as pharmaceuticals, organic synthesis, and material science3.
properties
IUPAC Name |
(4-methylpiperidin-1-yl)-[5-(4-nitrophenyl)furan-2-yl]methanethione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O3S/c1-12-8-10-18(11-9-12)17(23)16-7-6-15(22-16)13-2-4-14(5-3-13)19(20)21/h2-7,12H,8-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKFBXYCIDZOONC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)C(=S)C2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-Methylpiperidin-1-yl)(5-(4-nitrophenyl)furan-2-yl)methanethione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

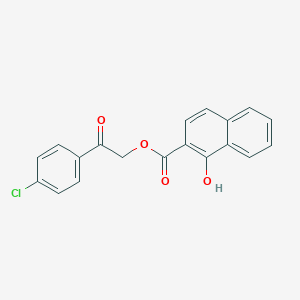
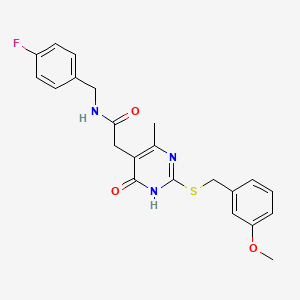
![[(3-Isopropyl-1,2,4-oxadiazol-5-YL)methyl]amine hydrochloride](/img/no-structure.png)
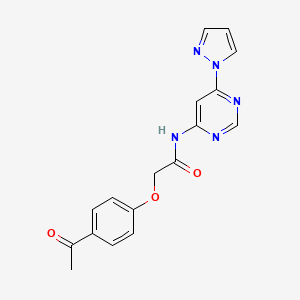
![N-(2-(dimethylamino)ethyl)-N-(5,6-dimethylbenzo[d]thiazol-2-yl)-2-((4-fluorophenyl)thio)acetamide hydrochloride](/img/structure/B2543621.png)
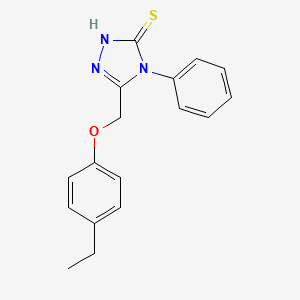
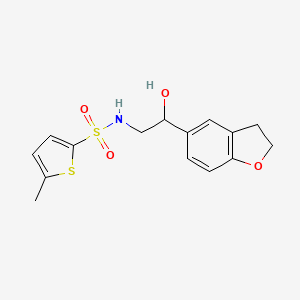
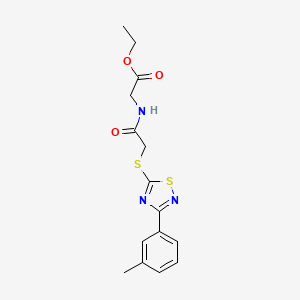
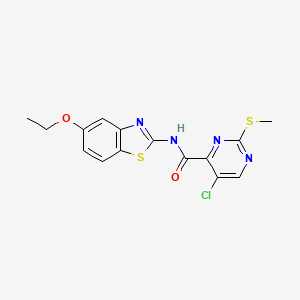
![6-chloro-N-[2-(2-methylphenoxy)ethyl]pyridine-3-carboxamide](/img/structure/B2543629.png)
![4-[(4-Bromophenyl)methyl]piperazin-2-one](/img/structure/B2543631.png)
![2-(benzimidazo[1,2-c]quinazolin-6-ylthio)-N-(3-methoxypropyl)acetamide](/img/structure/B2543633.png)
![N-(4,7-dimethoxybenzo[d]thiazol-2-yl)-N-(2-(dimethylamino)ethyl)-1,5-dimethyl-1H-pyrazole-3-carboxamide hydrochloride](/img/structure/B2543634.png)
